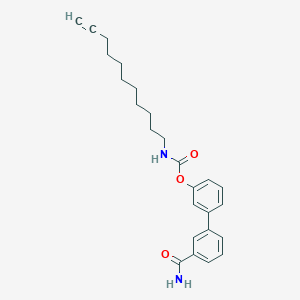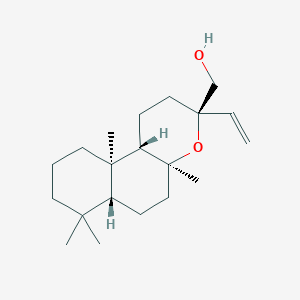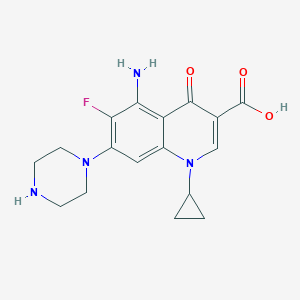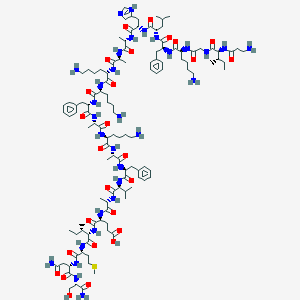
Cyanate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyanate is an inorganic compound with the formula NaOCN. It is a white solid and is the sodium salt of the cyanate anion . Sodium cyanate is an ideal nucleophile, and these nucleophilic properties make it a major contributor to the stereospecificity in certain reactions such as in the production of chiral oxazolidone . It is commonly applied in the fields of chemical industry and medicine .
Synthesis Analysis
Sodium cyanate is prepared industrially by the reaction of urea with sodium carbonate at elevated temperature . The reaction is as follows: 2OC(NH2)2 + Na2CO3 → 2Na(NCO) + CO2 + 2NH3 + H2O. Sodium allophanate is observed as an intermediate . It can also be prepared in the laboratory by oxidation of a cyanide in an aqueous solution by a mild oxidizing agent such as lead oxide .Molecular Structure Analysis
The anion of sodium cyanate is described by two resonance structures: N≡C−O− and −N=C=O . The salt adopts a body-centered rhombohedral crystal lattice structure (trigonal crystal system) at room temperature .Chemical Reactions Analysis
Sodium cyanate is used to produce cyanic acid, often in situ: NaOCN + HCl → HOCN + NaCl . This approach is exploited for condensation with amines to give unsymmetrical ureas: HOCN + RNH2 → RNHC(O)NH2 . Sodium cyanide reacts rapidly with strong acids to release hydrogen cyanide .Physical And Chemical Properties Analysis
Sodium cyanate has a molar mass of 65.01 g/mol. It appears as a white crystalline solid and is odorless . It has a density of 1.893 g/cm3 and a melting point of 550 °C . It is soluble in water (11.6 g/100 mL at 25 °C) and slightly soluble in ethanol, dimethylformamide, ammonia, and benzene. It is insoluble in diethyl ether .Applications De Recherche Scientifique
Agent thérapeutique pour la drépanocytose
Le cyanate de sodium a été étudié pour son potentiel en tant qu’agent thérapeutique dans le traitement de la drépanocytose. Il agit en carbamylant les résidus de valine terminaux de l’hémoglobine, ce qui entraîne un effet de désiccation irréversible . Cette propriété pourrait en faire un médicament précieux en milieu clinique pour la gestion de cette maladie génétique.
Agent nucléophile en synthèse organique
En raison de ses propriétés nucléophiles, le this compound contribue de manière significative à la stéréospécificité dans les réactions organiques. Il est particulièrement utile dans la production d’oxazolidone chirale, un composé qui trouve des applications en synthèse asymétrique . La capacité d’influencer la stéréochimie en fait un réactif crucial dans la synthèse de molécules organiques complexes.
Production de dérivés d’urée asymétriques
Le this compound est utilisé dans la synthèse de dérivés d’urée asymétriques, qui présentent une variété d’activités biologiques. Ces dérivés sont souvent utilisés comme intermédiaires dans la production d’isocyanates d’aryle, qui ont des applications dans les produits pharmaceutiques et les produits agrochimiques .
Contrecarrer les effets cancérigènes
Des recherches suggèrent que le this compound peut jouer un rôle dans la compensation des effets cancérigènes sur l’organisme. Sa réactivité avec certaines molécules biologiques peut neutraliser potentiellement les carcinogènes, bien que les mécanismes exacts et les applications dans ce domaine soient encore à l’étude .
Détection du cyanate dans les échantillons biologiques et environnementaux
Le this compound peut être utilisé comme étalon dans les méthodes analytiques pour la détection des ions cyanate dans divers échantillons. Un développement récent est une sonde de fluorescence activée basée sur l’acide 3-amino-2-naphtoïque, qui réagit avec les ions cyanate pour émettre une fluorescence verte, permettant une détection sélective et sensible .
Étude de la carbamylation des protéines
Les ions cyanate sont connus pour réagir avec les groupes nucléophiles des protéines, ce qui entraîne une carbamylation. Cette modification post-traductionnelle peut avoir des implications importantes dans les processus physiologiques et pathologiques. Le this compound est donc utilisé pour étudier les effets de la carbamylation sur la fonction et la structure des protéines .
Mécanisme D'action
Target of Action
Sodium cyanate, an inorganic compound with the formula NaOCN, primarily targets hemoglobin in the body . It is known to carbamylate the terminal valine residues of hemoglobin . This carbamylation process is crucial for the compound’s therapeutic effects, particularly in the treatment of sickle cell disease .
Mode of Action
Sodium cyanate interacts with its target, hemoglobin, through a process called carbamylation . This involves the addition of a carbamyl group (NHCO) to the terminal valine residues of hemoglobin . The carbamylation process alters the properties of hemoglobin, increasing its oxygen affinity . This change in oxygen affinity is believed to play a key role in the compound’s therapeutic effects .
Biochemical Pathways
The primary biochemical pathway affected by sodium cyanate involves the conversion of cyanate to ammonia and carbon dioxide . This reaction is facilitated by an enzyme known as cyanase . Cyanase converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This detoxification pathway helps to mitigate the toxicity of cyanate, which is harmful to all organisms .
Pharmacokinetics
It is known that sodium cyanate is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of sodium cyanate and their impact on its bioavailability.
Result of Action
The carbamylation of hemoglobin by sodium cyanate results in increased oxygen affinity of the hemoglobin . This can have a significant therapeutic effect in conditions like sickle cell disease, where it helps to prevent the sickling of red blood cells . By increasing the oxygen affinity of hemoglobin, sodium cyanate helps to maintain the normal morphology of red blood cells, thereby mitigating the symptoms of sickle cell disease .
Action Environment
The action of sodium cyanate can be influenced by various environmental factors. For instance, the rate of cyanate reaction with water increases with temperature, concentration, and decreasing pH . Furthermore, sodium cyanate is stable to aqueous solution under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed in clinical application, except for its reaction with proteins and other biological materials .
Safety and Hazards
Orientations Futures
Sodium cyanate has been used in the treatment of sickle cell disease . It is also used as a raw material for organic synthesis, for pharmaceuticals, herbicides, and heat treatment of steel . Future research may focus on the production of isocyanate compounds directly from biomass . This could lead to the development of green polyurethanes with properties and performance comparable to fossil-based ones .
Analyse Biochimique
Biochemical Properties
Sodium cyanate is used to produce cyanic acid, often in situ . This approach is exploited for condensation with amines to give unsymmetrical ureas . Such urea derivatives have a range of biological activity . Sodium cyanate is also an ideal nucleophile, and these nucleophilic properties make it a major contributor to the stereospecificity in certain reactions such as in the production of chiral oxazolidone .
Cellular Effects
Sodium cyanate has been found to have effects on various types of cells and cellular processes. For instance, it has been found to have a role in sickle cell disease therapy . In aqueous solution, sodium cyanate decomposes to ammonia and sodium bicarbonate . The rate of cyanate reaction with water increases with temperature, concentration, and decreasing pH . Under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed in clinical application, sodium cyanate can be considered stable to aqueous solution, except for its reaction with proteins and other biological materials .
Molecular Mechanism
Sodium cyanate exerts its effects at the molecular level through various mechanisms. One of the important physiological functions of cyanate is protein carbonylation, a non-enzymatic post-translational protein modification . Carbamylation reactions on proteins are capable of irreversibly changing protein structure and function, resulting in pathologic molecular and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium cyanate has been observed to have changes in its effects over time. For instance, in a study on sickle cell disease, sodium cyanate was found to be stable to aqueous solution under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed .
Dosage Effects in Animal Models
The effects of sodium cyanate vary with different dosages in animal models. For instance, a study found that the i.p. injection of sodium cyanate (32 mg/kg) to mice once daily (five times a week) for a five-month period had no adverse effects .
Metabolic Pathways
Sodium cyanate is involved in various metabolic pathways. Cyanate metabolism relies on the well-characterised enzyme cyanase, which catalyses the reaction of cyanate with bicarbonate to produce ammonium and carbon dioxide .
Transport and Distribution
It is known that sodium cyanate is used to produce cyanic acid, often in situ , suggesting that it may be transported into cells where it is needed.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium cyanate involves the reaction of Sodium hydroxide and Potassium cyanate.", "Starting Materials": ["Sodium hydroxide", "Potassium cyanate"], "Reaction": [ "Mix Sodium hydroxide and Potassium cyanate in a 1:1 molar ratio", "Heat the mixture to a temperature of 150-200°C", "Maintain the temperature for 1-2 hours", "Cool the mixture and dissolve in water", "Filter the solution to obtain Sodium cyanate" ] } | |
Numéro CAS |
917-61-3 |
Formule moléculaire |
CHNNaO |
Poids moléculaire |
66.015 g/mol |
Nom IUPAC |
sodium;cyanate |
InChI |
InChI=1S/CHNO.Na/c2-1-3;/h3H; |
Clé InChI |
VXCSPBPIGBJXJR-UHFFFAOYSA-N |
SMILES isomérique |
C(#N)[O-].[Na+] |
SMILES |
C(#N)[O-].[Na+] |
SMILES canonique |
C(#N)O.[Na] |
Autres numéros CAS |
917-61-3 |
Pictogrammes |
Irritant |
Synonymes |
CyanicAcid, Sodium Salt ; Sodium Cyanate; Sodium Cyanate (NaOCN); Sodium Isocyanate; Zassol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Azaspiro[2.5]octane](/img/structure/B49918.png)







